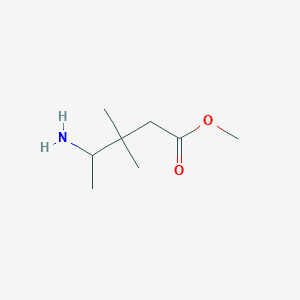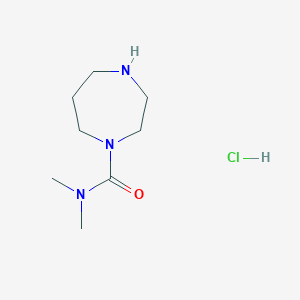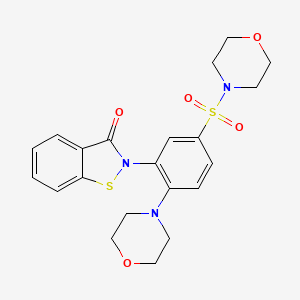![molecular formula C13H16N2O2S B13516816 Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13516816.png)
Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that features a thieno[2,3-b]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-b]pyridine core, followed by functionalization at specific positions.
-
Formation of Thieno[2,3-b]pyridine Core
Starting Materials: 2-aminopyridine and α-bromo ketones.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Functionalization
Alkylation: Introduction of the propyl group at the 6-position can be achieved via alkylation using propyl bromide in the presence of a strong base like sodium hydride.
Amination: The amino group at the 3-position is introduced through nucleophilic substitution reactions.
Esterification: The carboxylate ester group is typically introduced via esterification reactions using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Conditions: Reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation can lead to the formation of sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Reactions are performed in inert atmospheres to prevent oxidation.
Products: Reduction can yield amines or alcohols depending on the functional groups present.
-
Substitution
Reagents: Halogenating agents such as N-bromosuccinimide (NBS) or nucleophiles like amines.
Conditions: Typically carried out in polar solvents at moderate temperatures.
Products: Substitution reactions can introduce various functional groups, enhancing the compound’s reactivity and application potential.
科学的研究の応用
Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate has diverse applications in scientific research:
-
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of complex organic molecules.
-
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in studying enzyme mechanisms.
Biological Probes: Utilized in the development of probes for biological imaging.
-
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Studied for its activity against various diseases, including cancer and infectious diseases.
-
Industry
Material Science: Used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in biological pathways and cellular responses.
類似化合物との比較
Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate can be compared with other thieno[2,3-b]pyridine derivatives:
-
Ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate
Similarity: Both compounds share the thieno[2,3-b]pyridine core and amino group at the 3-position.
Difference: The ethyl group at the 6-position in place of the propyl group.
-
Ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate
Similarity: Similar core structure and functional groups.
Difference: Presence of a phenyl group at the 6-position, which can influence its reactivity and applications.
-
Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate
Similarity: Similar core and functional groups.
特性
分子式 |
C13H16N2O2S |
|---|---|
分子量 |
264.35 g/mol |
IUPAC名 |
ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H16N2O2S/c1-3-5-8-6-7-9-10(14)11(13(16)17-4-2)18-12(9)15-8/h6-7H,3-5,14H2,1-2H3 |
InChIキー |
DQIZXSOPIDOSGP-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC2=C(C=C1)C(=C(S2)C(=O)OCC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-(3-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13516789.png)


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B13516795.png)
![1-[(Cyclopropylmethyl)amino]-2-methylpropan-2-ol hydrochloride](/img/structure/B13516796.png)


